Cas no 99275-49-7 (2-iodo-5-methoxy-1H-indole)
2-iodo-5-methoxy-1H-indole Chemical and Physical Properties
Names and Identifiers
-
- 2-iodo-5-methoxy-1H-indole
- 1H-Indole, 2-iodo-5-methoxy-
- 2-iodo-5-methoxyindole
- 1h-indole,2-iodo-5-methoxy-
- MB12358
-
- MDL: MFCD13177451
- Inchi: 1S/C9H8INO/c1-12-7-2-3-8-6(4-7)5-9(10)11-8/h2-5,11H,1H3
- InChI Key: ZAJMEADSVWEEQK-UHFFFAOYSA-N
- SMILES: IC1=CC2C=C(C=CC=2N1)OC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 165
- XLogP3: 2.3
- Topological Polar Surface Area: 25
2-iodo-5-methoxy-1H-indole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1111598-1g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 1g |
$865 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1111598-5g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 5g |
$1485 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1111598-1g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 1g |
$865 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1111598-5g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 5g |
$1485 | 2025-02-20 | |
| eNovation Chemicals LLC | Y1111598-1g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 1g |
$865 | 2024-07-28 | |
| eNovation Chemicals LLC | Y1111598-5g |
2-iodo-5-methoxy-1H-indole |
99275-49-7 | 95% | 5g |
$1485 | 2024-07-28 |
2-iodo-5-methoxy-1H-indole Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on 2-iodo-5-methoxy-1H-indole
2-Iodo-5-Methoxy-1H-Indole (CAS No. 99275-49-7): A Comprehensive Overview
2-Iodo-5-methoxy-1H-indole (CAS No. 99275-49-7) is a structurally unique heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the indole family, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. The presence of an iodine atom at the 2-position and a methoxy group at the 5-position introduces unique electronic and steric properties, making it a valuable molecule for various applications.
The indole core of this compound is renowned for its versatility in chemical reactions and its ability to participate in diverse biological interactions. The iodine substituent at the 2-position imparts significant electronic effects, enhancing the compound's reactivity in certain transformations. Meanwhile, the methoxy group at the 5-position contributes to both electronic and steric effects, influencing the molecule's solubility, stability, and bioavailability. These features make 2-iodo-5-methoxy-1H-indole a promising candidate for exploring novel synthetic pathways and functional materials.
Recent advancements in synthetic methodologies have enabled researchers to efficiently synthesize 2-iodo-5-methoxy-1H-indole with high purity and yield. One notable approach involves the use of directed metallation techniques, such as the Ullmann coupling reaction, which allows for precise control over the substitution pattern on the indole ring. Additionally, advancements in catalytic systems have facilitated the incorporation of iodine atoms into complex aromatic systems, further expanding the scope of indole derivatives.
In terms of applications, 2-iodo-5-methoxy-1H-indole has shown potential in drug discovery efforts targeting various therapeutic areas. Its structural similarity to known bioactive compounds suggests that it could serve as a lead molecule for designing novel pharmaceutical agents. For instance, studies have demonstrated that this compound exhibits moderate inhibitory activity against certain kinases, making it a candidate for anti-cancer drug development.
Beyond pharmacology, 2-iodo-5-methoxy-1H-indole has also found applications in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in designing advanced materials for energy storage and sensing applications. Recent research highlights its potential as a building block for constructing metalloporphyrin frameworks, which exhibit exceptional catalytic activity in hydrogen evolution reactions.
The unique electronic properties of 2-iodo-5-methoxy-1H-indole also make it an attractive candidate for optoelectronic applications. Its absorption characteristics in the visible region suggest its utility in dye-sensitized solar cells and organic light-emitting diodes (OLEDs). Researchers are actively exploring its photophysical properties to optimize its performance in these devices.
From an environmental perspective, understanding the degradation pathways of 2-Iodo-5-Methoxy-1H-indole is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation mechanisms under various environmental conditions. These insights are essential for ensuring sustainable practices in its production and application.
In conclusion, 2-Iodo-5-Methoxy-1H-indole (CAS No. 99275-49) is a multifaceted compound with immense potential across diverse scientific domains. Its unique structure, coupled with advancements in synthetic methodologies and application-oriented research, positions it as a key player in future innovations. As research continues to unravel its full potential, this compound is poised to make significant contributions to both academic and industrial sectors.
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